molecular formula C20H24O7 B3028375 Angelol A

Angelol A

Cat. No.: B3028375
M. Wt: 376.4 g/mol
InChI Key: GFMYIOGFYYHKLA-PWZGUCPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Unfortunately, the specific primary targets of Angelol A are not well-documented in the literature. This compound is a coumarin isolated from the roots of Angelica pubescens f. biserrata . Coumarins are a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.

Mode of Action

As a coumarin, it is likely to interact with its targets via passive diffusion This process involves the compound crossing cell membranes to reach its intracellular targets, which is a common mechanism for many small molecule drugs

Pharmacokinetics

The pharmacokinetics of this compound have been studied using the human Caco-2 cell monolayer model, which is a well-established model for predicting the absorption and transport of orally administered drugs . The study found that the absorption and transport of this compound are dominated by passive diffusion . .

Preparation Methods

Angelol A can be synthesized through various routes, although detailed synthetic methods are not widely documented. The compound is typically isolated from natural sources, specifically the roots of Angelica pubescens f. biserrata . Industrial production methods often involve extraction and purification processes to obtain the compound in its pure form .

Chemical Reactions Analysis

Angelol A undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Angelol A is unique among coumarins due to its specific molecular structure and biological activities. Similar compounds include:

This compound stands out due to its potent anti-metastatic and anti-angiogenic effects, making it a promising candidate for further research and development .

Properties

IUPAC Name

[(1R,2S)-1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (Z)-2-methylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7/c1-6-11(2)19(23)27-18(20(3,4)24)17(22)13-9-12-7-8-16(21)26-14(12)10-15(13)25-5/h6-10,17-18,22,24H,1-5H3/b11-6-/t17-,18+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMYIOGFYYHKLA-PWZGUCPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]([C@@H](C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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